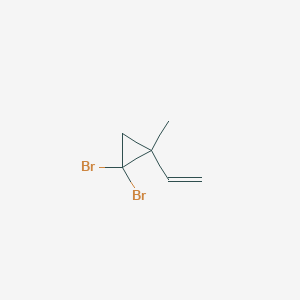![molecular formula C8H11NO8P2 B14605027 4-[(Diphosphonomethyl)amino]benzoic acid CAS No. 59611-69-7](/img/structure/B14605027.png)
4-[(Diphosphonomethyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Diphosphonomethyl)amino]benzoic acid is an organic compound with the molecular formula C8H11NO8P2. It is characterized by the presence of a benzoic acid moiety substituted with a diphosphonomethylamino group.
Preparation Methods
The synthesis of 4-[(Diphosphonomethyl)amino]benzoic acid can be achieved through several routes. One common method involves the reaction of 4-aminobenzoic acid with diphosphonomethyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[(Diphosphonomethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(Diphosphonomethyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or pathways.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 4-[(Diphosphonomethyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The diphosphonomethyl group can form strong interactions with metal ions or active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed effects of the compound .
Comparison with Similar Compounds
4-[(Diphosphonomethyl)amino]benzoic acid can be compared with other similar compounds, such as:
4-Aminobenzoic acid: This compound lacks the diphosphonomethyl group and has different chemical properties and applications.
4-(Dimethylamino)benzoic acid: This compound has a dimethylamino group instead of a diphosphonomethyl group, leading to different reactivity and uses.
Properties
CAS No. |
59611-69-7 |
|---|---|
Molecular Formula |
C8H11NO8P2 |
Molecular Weight |
311.12 g/mol |
IUPAC Name |
4-(diphosphonomethylamino)benzoic acid |
InChI |
InChI=1S/C8H11NO8P2/c10-7(11)5-1-3-6(4-2-5)9-8(18(12,13)14)19(15,16)17/h1-4,8-9H,(H,10,11)(H2,12,13,14)(H2,15,16,17) |
InChI Key |
PQNRGQRLDNZEKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


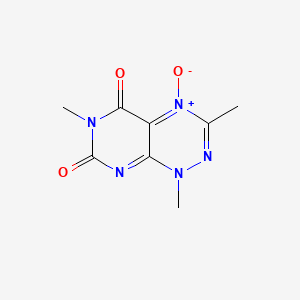

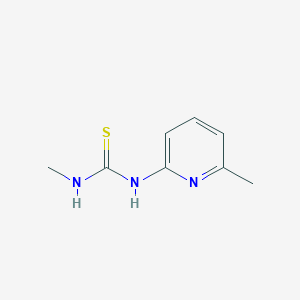
![1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14604953.png)
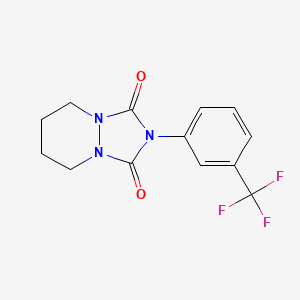
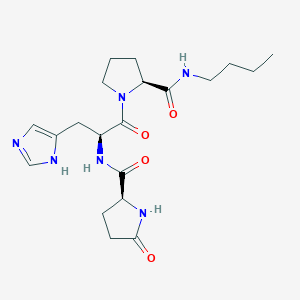
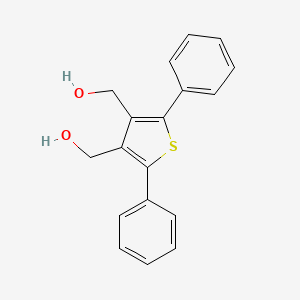
![8-Phenylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14604985.png)
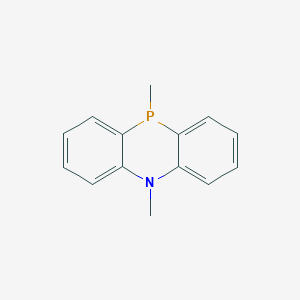
![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)
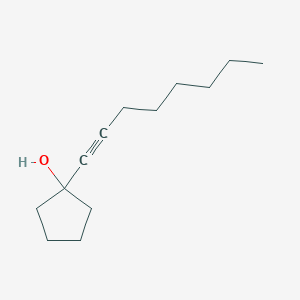
![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)

